molecular formula C15H18F3NO4 B1277639 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 500770-77-4

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Katalognummer: B1277639
CAS-Nummer: 500770-77-4
Molekulargewicht: 333.3 g/mol
InChI-Schlüssel: DYZRXQICSTZZKP-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is systematically identified through multiple chemical nomenclature systems and databases. The compound bears the Chemical Abstracts Service registry number 500770-77-4, providing unique identification within chemical literature. The International Union of Pure and Applied Chemistry systematic name designates this compound as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid, reflecting the precise stereochemical and substitution patterns.

Alternative nomenclature includes Boc-(S)-2-trifluoromethyl-beta-phenylalanine, which emphasizes its relationship to the natural amino acid phenylalanine while highlighting the beta-amino acid structure and fluorinated modification. The compound is also referenced as this compound in various chemical databases, maintaining consistency across different sources.

The molecular descriptor systems provide additional identification parameters. The Simplified Molecular Input Line Entry System representation appears as CC(C)(C)OC(=O)NC@@HC1=CC=CC=C1C(F)(F)F, encoding the complete structural information including stereochemistry. The International Chemical Identifier key DYZRXQICSTZZKP-NSHDSACASA-N serves as a unique digital fingerprint for database searches and computational applications.

Identification Parameter Value
Chemical Abstracts Service Number 500770-77-4
Molecular Data Language Number MFCD03427925
International Chemical Identifier Key DYZRXQICSTZZKP-NSHDSACASA-N
PubChem Compound Identifier 2761473

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound represents a critical structural feature that distinguishes this compound from its enantiomeric counterpart and influences its biological and chemical properties. The (S)-configuration at the C-3 carbon atom follows the Cahn-Ingold-Prelog priority rules, where the tert-butoxycarbonylamino group, carboxymethyl group, 2-(trifluoromethyl)phenyl group, and hydrogen atom are prioritized according to atomic number and substitution patterns.

The absolute stereochemistry designation corresponds to the L-configuration when relating to natural amino acid nomenclature, although this compound represents a beta-amino acid rather than the conventional alpha-amino acid structure. This stereochemical assignment becomes particularly significant in peptide synthesis applications where the spatial arrangement of functional groups determines reactivity and selectivity patterns.

Optical rotation measurements provide experimental verification of the stereochemical purity and absolute configuration. Related compounds in this series demonstrate specific rotation values, such as [α]20/D values measured in methanol solutions, confirming the enantiomeric integrity of the synthesized material. The stereochemical stability under various reaction conditions remains an important consideration for synthetic applications.

The three-dimensional molecular conformation adopts a specific spatial arrangement influenced by the bulky tert-butoxycarbonyl protecting group and the electronegative trifluoromethyl substituent. These substituents create steric and electronic effects that influence the preferred conformational states and intermolecular interactions.

Structural Comparison with Natural Amino Acids

This compound exhibits substantial structural differences from natural proteinogenic amino acids, representing a beta-amino acid architecture rather than the conventional alpha-amino acid framework. The fundamental distinction lies in the positioning of the amino group at the C-3 carbon rather than the C-2 carbon of the propanoic acid backbone, creating an extended carbon chain between the amino and carboxyl functional groups.

The natural amino acid phenylalanine serves as the closest structural analog, sharing the phenyl ring substituent but lacking the trifluoromethyl modification and beta-amino acid structure. Phenylalanine contains the amino group at the alpha position with the molecular formula C9H11NO2 and molecular weight of 165.19 grams per mole, significantly smaller than the modified derivative. The introduction of the trifluoromethyl group increases the molecular weight by 69 atomic mass units while dramatically altering the electronic properties of the aromatic system.

The tert-butoxycarbonyl protecting group represents another major structural modification absent in natural amino acids. This protecting group, with its bulky tert-butyl substituent and carbamate linkage, increases the molecular weight by 100 atomic mass units and provides chemical stability during synthetic transformations. Natural amino acids lack such protecting groups and rely on zwitterionic forms for stability under physiological conditions.

Structural Feature Natural Phenylalanine This compound
Amino Group Position Alpha (C-2) Beta (C-3)
Molecular Formula C9H11NO2 C15H18F3NO4
Molecular Weight 165.19 g/mol 333.30 g/mol
Aromatic Substitution Unsubstituted phenyl 2-Trifluoromethylphenyl
Protecting Groups None tert-Butoxycarbonyl

The electronic properties differ significantly due to the electron-withdrawing trifluoromethyl group, which affects the aromatic ring's electron density distribution and chemical reactivity patterns. This modification influences hydrogen bonding capabilities, hydrophobic interactions, and metabolic stability compared to natural phenylalanine.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined effects of its beta-amino acid structure, fluorinated aromatic system, and protective group functionalization. The molecular weight of 333.30 grams per mole represents a substantial increase over natural amino acids, influencing solubility characteristics and intermolecular interactions.

Predicted physical properties indicate a density of 1.269 ± 0.06 grams per cubic centimeter, suggesting moderate molecular packing efficiency influenced by the bulky tert-butoxycarbonyl group and extended molecular structure. The boiling point estimation of 426.1 ± 45.0 degrees Celsius reflects the substantial intermolecular forces arising from hydrogen bonding capabilities and molecular weight.

The compound demonstrates specific solubility characteristics influenced by the hydrophobic trifluoromethyl group and the polar carboxylic acid and carbamate functionalities. The calculated partition coefficient (LogP) value of 3.16 indicates moderate lipophilicity, enhanced compared to natural amino acids due to the fluorinated aromatic system. This lipophilicity profile suggests improved membrane permeability characteristics for pharmaceutical applications.

Acid-base properties show a predicted pKa value of 4.20 ± 0.10, indicating relatively strong acidity compared to typical carboxylic acids due to the electron-withdrawing effects of the trifluoromethyl substituent. This enhanced acidity affects ionization behavior and influences chemical reactivity patterns during synthetic transformations.

Property Value Method/Source
Molecular Weight 333.30 g/mol Experimental
Density 1.269 ± 0.06 g/cm³ Predicted
Boiling Point 426.1 ± 45.0 °C Predicted
Predicted pKa 4.20 ± 0.10 Computational
LogP 3.16 Calculated
Polar Surface Area 76 Ų Computational

The polar surface area calculation of 76 square angstroms reflects the contribution of the carboxylic acid, carbamate, and aromatic functionalities to molecular polarity. This parameter influences drug-like properties and membrane permeation characteristics. The compound maintains six rotatable bonds, providing conformational flexibility while remaining within acceptable ranges for pharmaceutical applications.

Chemical stability under various conditions depends on the protecting group integrity and the electron-withdrawing effects of the trifluoromethyl substituent. Storage recommendations typically specify refrigerated conditions at 2-8 degrees Celsius to maintain chemical integrity and prevent degradation of the tert-butoxycarbonyl protecting group. The trifluoromethyl group provides enhanced metabolic stability compared to unsubstituted aromatic systems, contributing to the compound's utility in pharmaceutical research applications.

Eigenschaften

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRXQICSTZZKP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427488
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-77-4
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Stereoselective Synthesis via Reformatsky-Type Reactions

This method leverages organozinc intermediates to achieve high stereoselectivity in β-amino acid formation. The reaction involves the addition of a zinc enolate to a trifluoromethyl-substituted ketone, followed by subsequent functionalization.

Key Steps :

  • Synthesis of α,α,α-Trifluoroacetophenone Derivatives :
    • Starting materials include 2-trifluoromethylbenzaldehyde or related ketones.
    • Condensation with glycine derivatives under basic conditions forms β-enamino esters.
  • Zinc Enolate Formation :
    • Zinc reacts with ethyl bromoacetate to generate the enolate intermediate.
    • The enolate attacks the α,α,α-trifluoroacetophenone derivative, yielding the β-amino ester with anti-selectivity.
  • Boc Protection :
    • The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile.

Conditions :

Parameter Value Source
Temperature 0°C
Solvent Tetrahydrofuran (THF)
Catalyst/Reagent Zinc, Boc₂O, DMAP

Yield and Selectivity :

  • The Reformatsky reaction achieves high diastereoselectivity (>90% anti configuration).
  • Boc protection typically yields 90% of the protected amino acid.

Biocatalytic N–H Carbene Insertion

This enzymatic approach employs engineered cytochrome c variants to catalyze asymmetric N–H carbene insertion, enabling enantioselective synthesis of α-trifluoromethyl amines.

Mechanism :

  • Carbene Donor Activation :
    • Benzyl 2-diazotrifluoropropanoate serves as the carbene source.
    • Engineered cytochrome c from Hydrogenobacter thermophilus facilitates carbene transfer.
  • Insertion into Aryl Amines :
    • The carbene inserts into the N–H bond of aryl amines, forming α-trifluoromethyl amine intermediates.
  • Functionalization to Amino Acid :
    • Hydrolysis or further oxidation converts the intermediate into the propanoic acid backbone.

Conditions :

Parameter Value Source
Enzyme Variant Engineered cytochrome c
Solvent THF
Temperature 0°C

Performance Metrics :

Metric Value Source
Enantiomeric Ratio 95:5 (S)
Overall Yield >99%

Chiral Pool Synthesis from 2-Trifluoromethylphenyl Derivatives

This route utilizes pre-existing chiral starting materials to construct the amino acid backbone.

Steps :

  • Synthesis of 2-Trifluoromethylbenzaldehyde :
    • Prepared via nucleophilic aromatic substitution or Ullmann coupling.
  • Strecker Synthesis :
    • Benzaldehyde reacts with sodium cyanide and ammonia to form the α-aminonitrile intermediate.
    • Hydrolysis yields the racemic β-amino acid.
  • Chiral Resolution :
    • Racemic mixture resolved via chiral chromatography or enzymatic resolution.
  • Boc Protection :
    • The (S)-enantiomer is protected with Boc₂O under standard conditions.

Challenges :

  • Steric Hindrance : The trifluoromethyl group slows reaction kinetics.
  • Isolation : Requires advanced purification techniques (e.g., HPLC).

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

This method involves reducing a ketone intermediate to the corresponding alcohol, which is then oxidized or functionalized.

Procedure :

  • Ketone Synthesis :
    • α-Aminoalkyl trifluoromethyl ketones are prepared via the Dakin–West reaction or nucleophilic trifluoromethylation.
  • Reduction to Amino Alcohol :
    • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the alcohol.
    • Diastereoselectivity depends on reaction conditions (e.g., temperature, solvent).
  • Oxidation to Propanoic Acid :
    • Swern oxidation or other methods convert the alcohol to the carboxylic acid.

Key Data :

Parameter Value Source
Reducing Agent NaBH₄ or LiAlH₄
Diastereoselectivity 85:15 to 96:4
Yield 75% (reported in similar cases)

Industrial-Scale Optimization

Industrial processes prioritize cost, scalability, and purity:

Strategies :

  • Continuous Flow Reactors : Enable precise temperature control during Boc protection.
  • Automated Purification : HPLC or crystallization for high-purity isolation.
  • Catalyst Recycling : Enzymatic methods (e.g., biocatalytic) reduce waste.

Comparison of Methods :

Method Advantages Limitations
Reformatsky Reaction High stereoselectivity Limited substrate scope
Biocatalysis High enantiopurity, green chemistry Enzyme cost/availability
Chiral Pool Direct use of chiral starting materials Resolution steps required
Ketone Reduction Well-established protocols Diastereoselectivity control

Critical Analytical Validation

Techniques :

  • HPLC :
    • Reverse-phase C18 column with UV detection (210–254 nm) to ensure >95% purity.
  • NMR :
    • ¹H/¹³C NMR confirms Boc retention (δ ~1.4 ppm) and aromatic substitution.
  • HRMS :
    • Verifies molecular ion peaks (e.g., [M+H]⁺ = 333.3 for the Boc-protected compound).

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with TFA results in the formation of the free amine, while reduction reactions can yield various reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of peptide-based therapeutics. Its tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis, allowing for selective deprotection during the formation of peptide bonds.

Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, compounds with trifluoromethyl groups have been shown to enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. Studies suggest that the introduction of such substituents can modulate the interaction with biological targets, leading to improved therapeutic efficacy against various cancer cell lines .

Neuroprotective Agents

Additionally, compounds similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid are being investigated for neuroprotective effects. They may influence pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify neurotransmitter systems through these compounds could lead to novel treatments for cognitive disorders .

Drug Development

The compound's structure allows it to serve as a precursor in the synthesis of more complex molecules that can act as drugs. Its applications in drug development include:

Targeted Drug Delivery

The incorporation of trifluoromethyl groups is known to enhance lipophilicity, which can improve cellular uptake and targeted delivery mechanisms of drugs . This property is particularly beneficial in formulating drugs that require precise targeting to minimize side effects.

Prodrug Formulations

Prodrugs derived from this compound can be designed to improve solubility and stability in biological environments, leading to enhanced pharmacokinetic profiles. The strategic use of protective groups allows for controlled release upon reaching specific biological sites .

Biochemical Research

In biochemical studies, this compound plays a significant role in exploring protein interactions and enzyme activity.

Enzyme Inhibition Studies

The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example, its derivatives have been studied for their ability to inhibit enzymes linked to cancer metabolism or inflammation pathways, providing insights into new therapeutic targets .

Structural Biology

This compound can be utilized in structural biology studies to understand protein-ligand interactions at a molecular level. Its unique chemical properties enable researchers to design experiments that elucidate the binding mechanisms of various proteins involved in disease processes .

Data Table: Overview of Applications

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAnticancer AgentsEnhanced potency and metabolic stability
Neuroprotective AgentsPotential treatment for cognitive disorders
Drug DevelopmentTargeted Drug DeliveryImproved cellular uptake
Prodrug FormulationsEnhanced solubility and stability
Biochemical ResearchEnzyme Inhibition StudiesInsights into therapeutic targets
Structural BiologyUnderstanding protein-ligand interactions

Wirkmechanismus

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and incorporation into larger molecular frameworks. The trifluoromethyl group enhances the compound’s lipophilicity and can influence its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs, highlighting substituent positions, molecular properties, and synthetic considerations:

Compound Name Substituent Position & Group Molecular Formula Key Properties/Notes
(S)-3-((tert-Boc)amino)-3-(2-CF₃-phenyl)propanoic acid 2-(trifluoromethyl)phenyl C₁₅H₁₈F₃NO₄ High lipophilicity (logP ~3.2); steric hindrance from ortho-CF₃
(S)-3-((tert-Boc)amino)-3-(3-CF₃-phenyl)propanoic acid 3-(trifluoromethyl)phenyl C₁₅H₁₈F₃NO₄ Meta-CF₃ reduces steric effects; enhanced electronic withdrawal
(S)-2-((tert-Boc)amino)-3-(4-F-phenyl)propanoic acid 4-fluorophenyl C₁₄H₁₇FNO₄ Fluorine’s electronegativity lowers pKa (carboxylic acid ~3.5)
(S)-3-((tert-Boc)amino)-3-(4-NO₂-phenyl)propanoic acid 4-nitrophenyl C₁₄H₁₈N₂O₆ Strong electron withdrawal; instability under basic conditions
(S)-2-((tert-Boc)amino)-3-(3-SO₂Me-phenyl)propanoic acid 3-(methylsulfonyl)phenyl C₁₄H₁₈NO₆S Sulfonyl group increases aqueous solubility (~2.5 mg/mL)
(S)-2-((tert-Boc)amino)-3-(thiophen-2-yl)propanoic acid thiophen-2-yl C₁₃H₁₈NO₄S Heterocyclic sulfur enhances metabolic resistance
Lipophilicity and Solubility
  • The ortho-CF₃ substituent in the target compound increases lipophilicity (logP ~3.2) compared to para-substituted analogs (e.g., 4-F-phenyl, logP ~2.8) .
  • Electron-withdrawing groups (e.g., NO₂, SO₂Me) improve solubility in polar solvents but may reduce membrane permeability .
Stability
  • The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA). Nitro-substituted analogs are prone to degradation under reducing conditions .
  • Thiophene-containing derivatives exhibit superior thermal stability (>200°C) compared to phenyl analogs .

Key Research Findings

Synthetic Efficiency : Ortho-substituted analogs require optimized coupling agents (e.g., EDC/HOBt) to improve yields beyond 60% .

Degradation Pathways: Acidic hydrolysis of Boc-protected analogs generates propanoic acid byproducts, necessitating pH-controlled storage .

Structure-Activity Relationships (SAR) : Meta-CF₃ substitution balances lipophilicity and solubility, making it favorable for CNS-targeted drugs .

Biologische Aktivität

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a β-amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₈H₁₂F₃NO₄
  • Molar Mass : 243.18 g/mol
  • Density : 1.319 g/cm³ (predicted)
  • pKa : 2.37 (predicted)

The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets. It has been shown to enhance lipophilicity and metabolic stability, which can lead to improved binding affinity for specific receptors or enzymes. Studies indicate that such modifications can increase the potency of inhibitors targeting enzymes like tryptophan hydroxylase (TPH1), which is crucial in serotonin synthesis and linked to conditions such as obesity and depression .

Inhibition of Tryptophan Hydroxylase

Recent research has focused on the inhibition of TPH1 as a therapeutic strategy for treating obesity and fatty liver disease. The compound exhibited significant inhibitory activity with an IC50 value around 37 nM, indicating potent action against TPH1. This inhibition leads to decreased serotonin levels in peripheral tissues without affecting central nervous system pathways . The structure-activity relationship (SAR) studies suggest that modifications at the para position of the phenyl ring can optimize binding interactions with TPH1 catalytic residues, enhancing inhibition efficacy .

Anticancer Potential

There is emerging evidence suggesting that β-amino acids can exhibit anticancer properties by modulating histone deacetylases (HDACs). In a study profiling various azumamide derivatives, compounds similar to this compound showed selective inhibition against HDAC isoforms 1–3, with IC50 values ranging from 14 to 67 nM . The presence of the tert-butoxycarbonyl group may contribute to this selectivity by stabilizing the compound's conformation for better enzyme interaction.

Case Studies

  • TPH1 Inhibition in Obesity Models :
    • A study evaluated the effects of TPH1 inhibitors in rodent models of obesity. The administration of a compound with a similar structure resulted in a significant reduction in body weight and fat accumulation compared to controls, demonstrating its potential therapeutic application in metabolic disorders .
  • Antitumor Activity :
    • In vitro assays demonstrated that derivatives of this compound effectively inhibited cancer cell proliferation across multiple lines, including breast and colon cancer cells. The mechanism was attributed to HDAC inhibition, leading to altered gene expression profiles associated with apoptosis and cell cycle regulation .

Summary Table of Biological Activities

ActivityTarget/MechanismIC50 ValueReference
Tryptophan Hydroxylase InhibitionPeripheral serotonin synthesis37 nM
HDAC InhibitionAntitumor activity14 - 67 nM
Weight ReductionMetabolic disorder treatmentSignificant

Q & A

Q. What are the standard synthetic routes for (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid?

The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc)-protected amino acids. A common method includes:

  • Step 1 : Hydrolysis of a Boc-protected precursor in a THF/water mixture with LiOH to generate the carboxylic acid intermediate .
  • Step 2 : Activation of the carboxylic acid using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to facilitate amide bond formation .
  • Step 3 : Purification via preparative HPLC (e.g., XBridge phenyl column) to isolate the final product with >95% purity .
    Note: The trifluoromethyl group at the 2-position of the phenyl ring may require specialized protecting groups or regioselective synthesis to avoid side reactions.

Q. How is stereochemical purity confirmed for this compound?

  • Chiral HPLC : Employed to resolve enantiomers and confirm the (S)-configuration. For example, using a Chiralpak® column with a hexane/isopropanol mobile phase .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are critical for verifying the absence of diastereomers. The trifluoromethyl group (CF3-\text{CF}_3) exhibits distinct 19F^{19}\text{F}-NMR signals at ~-60 ppm, while the Boc-protected amino group shows characteristic peaks at δ 1.4 ppm (tt-butyl) .

Q. What analytical techniques are used to validate purity and structure?

  • LC-MS (ESI) : Confirms molecular weight ([M+H]+[\text{M+H}]^+) and detects impurities.
  • Elemental Analysis : Validates C, H, N, and F content to ensure stoichiometric consistency.
  • Melting Point : A sharp melting range (e.g., 120–122°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How can low yields in the coupling step (e.g., DCC-mediated reactions) be optimized?

  • Catalyst Screening : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce side products like DCU (dicyclohexylurea).
  • Solvent Optimization : Use DMF instead of DCM to improve solubility of intermediates .
  • Temperature Control : Conduct reactions at 0–4°C to minimize racemization of the chiral center .

Q. What strategies mitigate racemization during Boc deprotection?

  • Mild Acidic Conditions : Use TFA (trifluoroacetic acid) in DCM at 0°C instead of HCl/EtOAc to preserve stereochemistry .
  • Kinetic Monitoring : Track reaction progress via 1H^{1}\text{H}-NMR to terminate deprotection before racemization occurs .

Q. How does the 2-(trifluoromethyl)phenyl group influence biological activity in drug discovery?

  • Metabolic Stability : The electron-withdrawing CF3-\text{CF}_3 group reduces oxidative metabolism, enhancing pharmacokinetic profiles .
  • Target Binding : The hydrophobic trifluoromethyl group improves affinity for aromatic pockets in enzymes (e.g., kinase inhibitors) .
    Case Study: Analogues with 4-fluorophenyl substituents showed 10-fold lower activity in LAT1-targeting PET tracers compared to trifluoromethyl derivatives .

Q. How are contradictions in NMR data resolved for structurally similar derivatives?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic protons near the CF3-\text{CF}_3 group) .
  • Computational Modeling : DFT calculations predict chemical shifts to validate experimental 13C^{13}\text{C}-NMR assignments .

Q. What safety precautions are critical when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (P260 hazard code) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal (P501 code) .

Methodological Challenges and Solutions

Q. Why might HPLC purification fail to resolve diastereomers, and how is this addressed?

  • Cause : Similar polarity between diastereomers under standard conditions.
  • Solution : Optimize mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) or switch to a chiral stationary phase .

Q. How is the compound’s stability in aqueous buffers assessed for biological assays?

  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis of the Boc group .
  • pH-Dependent Degradation : Adjust buffer pH to 5.0–6.0 (mimicking lysosomal environments) to study stability in drug delivery applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.